molecular formula C15H13F3O2 B11840127 (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol

(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B11840127
M. Wt: 282.26 g/mol
InChI Key: ZVGZOXDGFODMRU-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenyl ring, with a methanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a benzyloxy-substituted phenyl compound using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical conditions . The reaction conditions often require the use of a catalyst and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

  • (2-(Benzyloxy)-5-(trifluoromethyl)phenyl)methanol
  • (2-(Benzyloxy)-3-(trifluoromethyl)phenyl)methanol
  • (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)ethanol

Comparison: Compared to its analogs, (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol exhibits unique properties due to the specific positioning of the trifluoromethyl group. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13F3O2

Molecular Weight

282.26 g/mol

IUPAC Name

[2-phenylmethoxy-4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C15H13F3O2/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2

InChI Key

ZVGZOXDGFODMRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)CO

Origin of Product

United States

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